molecular formula C15H19NO3 B2823208 1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid CAS No. 147636-42-8

1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid

Cat. No. B2823208
Key on ui cas rn: 147636-42-8
M. Wt: 261.321
InChI Key: WQOSVYASWDJHLK-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

Pd/c (528 mg) was added to a stirred solution of 1-(3-phenyl-propionyl)-piperidine-4-carboxylic acid benzyl ester (2.64 gm, 7.5 mmol) in MeOH (52.8 mL) and continued the stirring under hydrogen atmosphere for 3 hrs. The mixture was filtered over a bed of celite. The celite was washed with MeOH and the filtrate was concentrated under reduced pressure to afford 1.17 g (59.6% yield) of 1-(3-phenyl-propionyl)-piperidine-4-carboxylic acid. LCMS Purity: 93.56%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-phenyl-propionyl)-piperidine-4-carboxylic acid benzyl ester
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
52.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([CH:11]1[CH2:16][CH2:15][N:14]([C:17](=[O:26])[CH2:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:13][CH2:12]1)=[O:10])C1C=CC=CC=1.[H][H]>CO.[Pd]>[C:20]1([CH2:19][CH2:18][C:17]([N:14]2[CH2:13][CH2:12][CH:11]([C:9]([OH:10])=[O:8])[CH2:16][CH2:15]2)=[O:26])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
1-(3-phenyl-propionyl)-piperidine-4-carboxylic acid benzyl ester
Quantity
2.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1CCN(CC1)C(CCC1=CC=CC=C1)=O
Name
Quantity
52.8 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered over a bed of celite
WASH
Type
WASH
Details
The celite was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 59.6%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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